Methyl palmitoleate
Overview
Description
Methyl palmitoleate is a methyl ester of palmitoleic acid, a monounsaturated fatty acid. It is characterized by the presence of a single cis double bond in its structure, making it a valuable compound in the study of lipid chemistry and metabolism. The molecular formula of this compound is CH₃(CH₂)₅CH=CH(CH₂)₇COOCH₃, and it has a molecular weight of 268.43 g/mol .
Mechanism of Action
Target of Action
Methyl palmitoleate, also known as Methyl cis-9-hexadecenoate or Palmitoleic acid methyl ester , is a fatty acid methyl ester
Mode of Action
It’s known that fatty acids can interact with their targets in various ways, such as altering membrane fluidity, modulating enzyme activity, or binding to specific receptors to trigger signaling pathways .
Biochemical Pathways
This compound is a monounsaturated fatty acid, and its synthesis involves the desaturation of palmitic acid by the enzyme stearoyl-CoA desaturase 1 . This process occurs primarily in the liver and, to a lesser extent, in adipose tissue
Pharmacokinetics
As a fatty acid, it’s likely absorbed in the intestine, distributed in the body bound to proteins, metabolized in the liver, and excreted in the urine and feces .
Result of Action
It’s suggested that palmitoleate, the parent compound of this compound, may have beneficial effects on metabolism, potentially improving insulin sensitivity and glucose tolerance .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other fatty acids, the pH of the environment, and temperature can all affect its action . .
Biochemical Analysis
Biochemical Properties
Methyl palmitoleate plays a significant role in various biochemical reactions. It is known to decrease proinflammatory cytokine expression in cultured macrophages . It also has a cell-protective effect and promotes growth
Cellular Effects
This compound has been found to influence various types of cells and cellular processes. It has been shown to decrease insulin resistance in peripheral tissues . In addition, it has been found to have a suppressive effect on lymphocyte proliferation, characterized by a decrease in Th1 and Th17 response .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It is known to alter the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being researched.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are not fully understood. It is known that palmitoleate and oleate can attenuate or even abolish the killing effects of gentamicin on E. coli .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known to decrease most metabolites involved in carbohydrate and amino acid metabolism, and accumulation of building blocks for nucleotide synthesis in gentamicin-resistant E. coli .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that are still being researched. It is known that the attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization .
Subcellular Localization
It is known that the attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl palmitoleate can be synthesized through the esterification of palmitoleic acid with methanol. This reaction typically requires an acidic catalyst such as sulfuric acid or boron trifluoride. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods: In industrial settings, this compound is often produced from natural sources such as macadamia oil, which is rich in palmitoleic acid. The oil undergoes transesterification with methanol in the presence of a catalyst to yield this compound. This process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Methyl palmitoleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bond can be reduced to yield methyl palmitate.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Methyl palmitate.
Substitution: Amides, esters
Scientific Research Applications
Methyl palmitoleate has a wide range of applications in scientific research:
Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acid methyl esters.
Biology: Studies on lipid metabolism and the role of monounsaturated fats in cellular processes often utilize this compound.
Medicine: Research on the anti-inflammatory and metabolic effects of palmitoleic acid includes the use of its methyl ester.
Industry: It is used in the production of biodiesel and as a lubricant in various industrial applications
Comparison with Similar Compounds
Methyl oleate: Another monounsaturated fatty acid methyl ester, but with a longer carbon chain.
Methyl linoleate: A polyunsaturated fatty acid methyl ester with two double bonds.
Methyl stearate: A saturated fatty acid methyl ester with no double bonds.
Uniqueness: Methyl palmitoleate is unique due to its specific chain length and the presence of a single cis double bond. This structure imparts distinct physical properties, such as a lower melting point and increased fluidity compared to saturated esters like methyl stearate. Its biological activity, particularly its role in modulating lipid metabolism, also sets it apart from other fatty acid methyl esters .
Properties
IUPAC Name |
methyl (Z)-hexadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h8-9H,3-7,10-16H2,1-2H3/b9-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFGRAGOVZCUFB-HJWRWDBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00897351 | |
Record name | Methyl palmitoleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00897351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-25-8 | |
Record name | Methyl palmitoleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1120-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl palmitoleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl palmitoleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00897351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (Z)-hexadec-9-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.004 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL PALMITOLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35695QDB9F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Methyl palmitoleate (MPO) acts as a pheromone in the tsetse fly Glossina morsitans, eliciting a behavioral response primarily in males. [] It is detected by a subpopulation of olfactory neurons in the antennae, which exhibit increased firing rates upon MPO exposure. [] This neuronal activation triggers attraction and arrestment behaviors in males, facilitating mating. [] Interestingly, MPO also acts as an aphrodisiac, prompting male G. morsitans to mount females of another species, Glossina fuscipes, when perfumed with the compound. []
ANone: In the food spoilage bacteria Acinetobacter johnsonii XY27, this compound levels increase significantly under cold stress (4°C compared to 30°C). [] This change in membrane fatty acid composition is thought to be a crucial adaptation mechanism, maintaining membrane fluidity and function at low temperatures. [] This adaptation allows A. johnsonii to survive and proliferate in cold environments, contributing to its role in food spoilage.
ANone: this compound has the molecular formula C17H32O2 and a molecular weight of 268.44 g/mol.
ANone: this compound can be identified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). [, , , , , ] GC separates the compound based on volatility, while MS provides a fragmentation pattern unique to this compound for identification. [, , , , , ] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information, including the position of the double bond and the methyl ester group. [, ]
ANone: The cis configuration of the double bond in this compound introduces a kink in the fatty acid chain, influencing its physical properties, such as melting point and fluidity. [, ] This structural feature is particularly important in biological systems, where it contributes to the fluidity and permeability of cell membranes.
ANone: this compound exhibits emollient and moisturizing properties, making it a potential ingredient in cosmetic formulations. [] Additionally, its presence in certain food oils contributes to their nutritional and sensory characteristics. []
ANone: this compound, as a fatty acid methyl ester, does not typically exhibit inherent catalytic activity. [] Its role in chemical reactions is primarily as a reactant or a product.
ANone: Yes, computational techniques like molecular docking can assess the interaction of this compound with biological targets, such as enzymes or receptors. [] This approach can predict binding affinities and provide insights into potential biological activities. []
ANone: Modifying the length or saturation of the fatty acid chain, altering the position of the double bond, or changing the ester group can significantly impact the biological activity of this compound. [, ] For instance, chain length and degree of unsaturation influence its interaction with cell membranes and subsequent downstream effects. [, ]
ANone: The stability of this compound can be enhanced by incorporating antioxidants to prevent oxidation. [] Encapsulation techniques, such as liposomes or microemulsions, can protect the compound from degradation and improve its delivery. []
ANone: Resistance to this compound, as a single compound, has not been extensively studied. []
ANone: Research on biomarkers specific to this compound activity is currently limited. []
ANone: Gas Chromatography (GC) coupled with various detectors, such as Flame Ionization Detector (FID) or Mass Spectrometry (MS), is widely used for quantifying this compound in various matrices. []
ANone: Method validation for this compound quantification typically involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection, limit of quantification, and robustness. [] These parameters ensure the reliability and accuracy of the analytical data.
ANone: Strict quality control measures are crucial throughout the production and storage of this compound to ensure its purity and stability. [] This includes monitoring raw materials, controlling reaction conditions, implementing good manufacturing practices, and performing regular quality checks. []
ANone: Research specifically addressing the immunogenicity of this compound is currently scarce. []
ANone: Limited information is available on the interaction of this compound with drug transporters. []
ANone: The potential of this compound to induce or inhibit drug-metabolizing enzymes is not well-characterized. []
ANone: Yes, this compound is considered biodegradable, as it can be broken down by microorganisms in the environment. [] This property is advantageous for its use in various applications, minimizing environmental persistence.
ANone: Depending on the application, other fatty acid methyl esters, like methyl oleate or methyl palmitate, may serve as potential alternatives to this compound. [] The choice of substitute depends on factors such as cost, availability, and desired physicochemical properties.
ANone: Waste containing this compound should be managed according to local regulations. [] Depending on the concentration and matrix, options include recycling, incineration, or disposal in designated hazardous waste facilities.
ANone: Essential resources include analytical instruments such as GC-MS and NMR for characterization and quantification, cell culture facilities for in vitro studies, and animal models for in vivo investigations. [] Access to databases and scientific literature is crucial for staying updated on the latest research findings.
ANone: Early research on this compound focused on its isolation and structural characterization from natural sources. [] Subsequent studies explored its role in lipid metabolism, biological activity, and potential applications in various fields. Recent advancements in analytical techniques and increased interest in its therapeutic potential have led to a resurgence in this compound research.
ANone: Research on this compound spans multiple disciplines, including chemistry, biology, medicine, and environmental science. [] For example, understanding its role in insect pheromone signaling can contribute to developing novel pest control strategies. [] Its potential as a bioactive compound with antioxidant and anti-inflammatory properties has garnered interest in the pharmaceutical and nutraceutical industries. [] Moreover, investigating its biodegradability and environmental fate is essential for assessing its sustainability. [] Continued interdisciplinary collaborations are crucial for unraveling the full potential of this compound and translating research findings into practical applications.
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